4-Methylpyrrolidin-2-one
Overview
Description
4-Methylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam, which is a derivative of pyrrolidin-2-one. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the pyrrolidinone ring. It is a versatile compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidine derivatives.
Substitution: Various N-substituted pyrrolidinones.
Scientific Research Applications
4-Methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a polar aprotic solvent, facilitating reactions by stabilizing charged intermediates. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound without the methyl group.
N-Methylpyrrolidin-2-one: A similar compound with a methyl group attached to the nitrogen atom.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group.
Uniqueness: 4-Methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group enhances its lipophilicity and influences its reactivity compared to other pyrrolidinone derivatives .
Properties
IUPAC Name |
4-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRGYRYEQYTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336459 | |
Record name | 4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2996-58-9 | |
Record name | 4-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414)?
A1: (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414) acts as a glycine antagonist. [] While the specific details of its interaction with glycine receptors aren't elaborated upon in the provided abstract, glycine antagonists typically work by binding to and blocking the activation of glycine receptors. This can lead to a range of downstream effects depending on the specific subtype of glycine receptor targeted and the location of these receptors in the nervous system.
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